

Spinosyn D (CAS 131929-63-0): A Technical Guide to its Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D, with the Chemical Abstracts Service (CAS) number 131929-63-0, is a prominent member of the spinosyn class of macrolide insecticides.[1][2][3] It is a natural product derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][4][5][6] **Spinosyn D** is a major component of the widely used biopesticide Spinosad, where it is typically present in a mixture with Spinosyn A.[4][5][6] This technical guide provides an in-depth overview of the research applications of **Spinosyn D**, focusing on its mechanism of action, insecticidal activity, toxicological profile, and environmental fate. Detailed experimental methodologies for key assays are provided, along with quantitative data presented in structured tables and visualizations of key pathways and workflows.

Chemical and Physical Properties

Spinosyn D is a complex tetracyclic macrolide with a molecular formula of C₄₂H₆₇NO₁₀ and a molecular weight of approximately 746.0 g/mol .[7] It is characterized by its unique ring structure attached to two different sugars: a forosamine and a tri-O-methylated rhamnose.[8] **Spinosyn D** is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has limited solubility in water.[2]



Property	Value	Reference
CAS Number	131929-63-0	[1][7][9]
Molecular Formula	C42H67NO10	[7][9]
Molecular Weight	746.0 g/mol	[7]
Purity	≥95%	[7][9]
Appearance	White to off-white solid	
Solubility	Soluble in Ethanol, Methanol, DMF, DMSO; Limited water [2] solubility	
Storage	-20°C, protect from light	

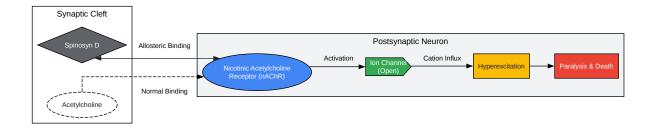
Mechanism of Action

The insecticidal activity of **Spinosyn D** stems from its unique mode of action on the insect nervous system.[1][8] It primarily targets nicotinic acetylcholine receptors (nAChRs), but at a site distinct from that of other insecticides like neonicotinoids.[8][10] Additionally, it has secondary effects on y-aminobutyric acid (GABA) receptors.[4][8]

Action on Nicotinic Acetylcholine Receptors (nAChRs)

Spinosyn D acts as an allosteric activator of insect nAChRs.[4] This binding leads to the prolonged opening of the ion channel, causing involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect due to neuromuscular fatigue.[6][11] The primary target is believed to be the α 6 subunit of the nAChR.[10][12] This distinct binding site is a key reason why Spinosad has not shown cross-resistance to other major classes of insecticides.[1] [8]





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Spinosyn D's primary mechanism of action on the insect nicotinic acetylcholine receptor.

Action on GABA Receptors

Spinosyn D also acts as an antagonist of GABA receptors.[4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking GABA receptors, **Spinosyn D** further contributes to the hyperexcitation of the nervous system.[4]

Research Applications and Insecticidal Activity

Spinosyn D, as a key component of Spinosad, is a broad-spectrum insecticide effective against a wide range of insect pests.[1][4] It acts through both contact and ingestion, with ingestion being the more potent route of exposure.[1][4] Its activity spans several insect orders, including Lepidoptera (moths and butterflies), Diptera (flies), Thysanoptera (thrips), and Coleoptera (beetles).[1][4]



Target Pest	Order	Efficacy Metric	Value	Reference
Heliothis virescens (Tobacco Budworm)	Lepidoptera	LD50 (larvae)	0.8 ppm	[7]
Heliothis virescens (Tobacco Budworm)	Lepidoptera	LC50	0.3 ppm	[4]
Various Lepidoptera, Diptera, Thysanoptera, Coleoptera	-	-	Highly Active	[1]

Experimental Protocols Insecticidal Bioassay (Impregnated Filter Paper Method)

This method is commonly used to assess the contact toxicity of insecticides.

- Preparation of Test Solutions: A stock solution of Spinosyn D is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of desired concentrations.
- Treatment of Filter Paper: A known volume (e.g., 1 ml) of each test solution is evenly applied to a filter paper (e.g., Whatman No. 1, 9 cm diameter). The solvent is allowed to evaporate completely. A control filter paper is treated with the solvent only.
- Insect Exposure: The treated filter paper is placed in a Petri dish. A cohort of test insects (e.g., 20 adult beetles) of a specific age and stage are introduced into the Petri dish.
- Incubation: The Petri dishes are maintained under controlled conditions of temperature and humidity for a specified period (e.g., 24, 48, 72 hours).



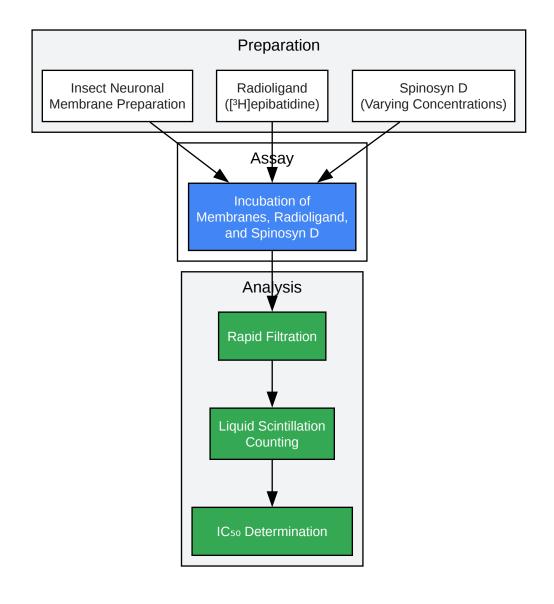
• Mortality Assessment: The number of dead or moribund insects is recorded at each time point. Mortality data is then used to calculate lethal concentration (LC₅₀) values using probit analysis.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the binding affinity of a compound to nAChRs.

- Membrane Preparation: Insect neuronal membranes rich in nAChRs are prepared from a suitable source (e.g., insect heads) through homogenization and centrifugation.
- Radioligand Binding: The membrane preparation is incubated with a specific radioligand for the nAChR (e.g., [³H]epibatidine) in the presence of varying concentrations of the test compound (Spinosyn D).
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The data is analyzed to determine the concentration of Spinosyn D that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is indicative of its binding affinity.





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A generalized workflow for a nicotinic acetylcholine receptor binding assay.

GABA Receptor Modulation Assay

Electrophysiological techniques, such as the two-electrode voltage-clamp method using Xenopus oocytes expressing insect GABA receptors, can be employed to study the modulatory effects of **Spinosyn D**.

 Oocyte Preparation:Xenopus laevis oocytes are surgically removed and treated to remove the follicular layer.



- Receptor Expression: Oocytes are injected with cRNA encoding the insect GABA receptor subunits of interest.
- Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV).
- Compound Application: GABA is applied to the oocyte to elicit a baseline current response.
 Subsequently, Spinosyn D is co-applied with GABA to observe any modulation of the GABA-induced current.
- Data Analysis: The changes in the amplitude and kinetics of the GABA-gated currents in the
 presence and absence of Spinosyn D are measured and analyzed to characterize its effect
 on the receptor.

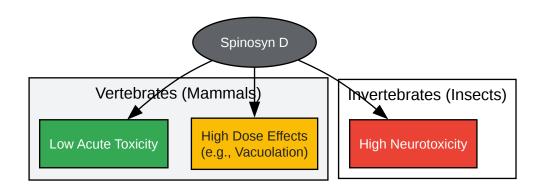
Toxicological Profile

Spinosad, the mixture containing **Spinosyn D**, generally exhibits low acute toxicity to mammals.

Study Type	Species	Route	Result	Reference
Acute Oral Toxicity	Rat	Oral	LD ₅₀ > 3738 mg/kg (males), > 5000 mg/kg (females)	
Acute Dermal Toxicity	Rabbit	Dermal	LD ₅₀ > 5000 mg/kg	
Acute Inhalation Toxicity	Rat	Inhalation	LC₅o > 5.18 mg/L	_
Skin Irritation	Rabbit	Dermal	Non-irritating	_
Eye Irritation	Rabbit	Ocular	Mild, transient irritation	_
Skin Sensitization	Guinea Pig	Dermal	Non-sensitizing	



Long-term studies have shown that high doses of Spinosad can cause cytoplasmic vacuolation in various organs of laboratory animals. However, Spinosad is not considered to be genotoxic, carcinogenic, or a developmental toxin.



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A diagram illustrating the differential toxicity of **Spinosyn D**.

Environmental Fate

Spinosyn D is subject to degradation in the environment, primarily through photolysis and microbial action.

Compartment	Degradation Process	Half-life	Reference
Soil	Aerobic	14 days (silt loam)	[13]
Water	Photolysis	< 1 day	[14]
Plant Surfaces	Photolysis	2-16 days	[8]

The rapid degradation of **Spinosyn D** in sunlight and its moderate to strong absorption to soil particles contribute to its relatively low risk to non-target aquatic organisms under field conditions.[8][14]

Conclusion

Spinosyn D is a highly effective insecticidal compound with a unique mode of action that makes it a valuable tool in integrated pest management programs. Its primary action on insect



nicotinic acetylcholine receptors, coupled with a secondary effect on GABA receptors, leads to potent and broad-spectrum insecticidal activity. While exhibiting high toxicity to target pests, **Spinosyn D**, as part of the Spinosad mixture, demonstrates a favorable toxicological profile in mammals and is readily degraded in the environment. Further research into the specific interactions of **Spinosyn D** with its molecular targets could lead to the development of even more selective and effective insect control agents.

Disclaimer: This document is intended for research and informational purposes only. **Spinosyn D** is not for human or veterinary use.[1][7] Always refer to and follow the appropriate safety data sheets (SDS) and handling protocols when working with this compound.

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